molecular formula C8H4BrF3N2O3S B2762108 7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate CAS No. 1803605-72-2

7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate

Cat. No.: B2762108
CAS No.: 1803605-72-2
M. Wt: 345.09
InChI Key: YVIDSFYHIKKBEM-UHFFFAOYSA-N
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Description

“7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate” is a chemical compound with the CAS Number: 1803605-72-2 . It has a molecular weight of 345.1 . It is usually in powder form .


Synthesis Analysis

The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The Inchi Code for the compound is 1S/C8H4BrF3N2O3S/c9-5-1-2-14-4-7 (13-6 (14)3-5)17-18 (15,16)8 (10,11)12/h1-4H .


Chemical Reactions Analysis

In the presence of I2 and TBHP, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination .


Physical and Chemical Properties Analysis

The compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 345.1 .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research shows that compounds similar to 7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate serve as pivotal intermediates in the synthesis of complex molecules. For instance, Bradley et al. (2002) investigated long-chain 1-alkyl-3-methylimidazolium salts, including variants with trifluoromethanesulfonate (OTf), for their amphiphilic characteristics and phase behaviors, utilizing techniques like small-angle X-ray scattering and differential scanning calorimetry (Bradley et al., 2002). Similarly, Wang et al. (2010) explored the electrophilic activation of amides with trifluoromethanesulfonic anhydride and 2-chloropyridine, showcasing the synthesis of polysubstituted amidines, benzimidazoles, and pyrimidines in an efficient manner (Wang et al., 2010).

Materials Science Applications

In materials science, the study by Sekiguchi et al. (2002) utilized 1-ethyl-3-methylimidazolium trifluoromethanesulfonate as an electrolyte for the electrooxidative polymerization of pyrrole, significantly affecting the polymerization rate and properties of the resulting polypyrrole film (Sekiguchi et al., 2002). Furthermore, Lin et al. (2018) developed high temperature hybrid proton exchange membranes using 1-methylimidazolium trifluoromethanesulfonate, demonstrating improved proton conductivity and thermal stability suitable for fuel cell applications (Lin et al., 2018).

Catalysis

In the realm of catalysis, Gao et al. (2010) investigated the use of Brønsted acidic ionic liquids, including variants similar to this compound, for the extraction and oxidative desulfurization of diesel fuel, highlighting their effectiveness and recyclability (Gao et al., 2010).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms . The hazard statements associated with the compound are H302, H315, H318, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

(7-bromoimidazo[1,2-a]pyridin-2-yl) trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2O3S/c9-5-1-2-14-4-7(13-6(14)3-5)17-18(15,16)8(10,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIDSFYHIKKBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Br)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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